Fast blue
Description
Structure
3D Structure of Parent
Properties
CAS No. |
91-91-8 |
|---|---|
Molecular Formula |
C14H12ClN4O2+ |
Molecular Weight |
303.72 g/mol |
IUPAC Name |
4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium;chloride |
InChI |
InChI=1S/C14H12N4O2.ClH/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2;/h3-8H,1-2H3;1H/q+2;/p-1 |
InChI Key |
LKOPEGAEYDVBMX-UHFFFAOYSA-M |
SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.[Cl-].[Cl-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.[Cl-] |
Other CAS No. |
74749-42-1 91-91-8 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Related CAS |
20282-70-6 (Parent) |
Synonyms |
3,3’-Dimethoxy-[1,1’-biphenyl]-4,4’-bis(diazonium) Chloride (1:2); 4,4’-Bi[2-methoxybenzenediazonium Chloride]; 3,3’-Dimethoxy-4,4’-biphenylbis(diazonium) Dichloride; 3,3’-Dimethoxy-[1,1’-biphenyl]-4,4’-bis(diazonium) Dichloride; Blue BNS Salt; o-Di |
Origin of Product |
United States |
Mechanistic Investigations of Fast Blue Compounds
Molecular Interactions in Histological Staining by Luxol Fast Blue
Luxol this compound (LFB) is a prominent member of the this compound family, specifically a copper phthalocyanine (B1677752) dye, primarily utilized for the selective staining of myelin sheaths in neuronal tissue. researchgate.netbiosynth.comsigmaaldrich.comsmolecule.comurncst.com
Biochemical Basis of Myelin Staining
The staining mechanism of Luxol this compound is fundamentally an acid-base reaction, resulting in salt formation where the basic components of myelin replace the base of the dye. nih.gov LFB's pronounced affinity for structures within the central nervous system (CNS) is largely attributed to its interaction with phospholipidic components such as lecithin (B1663433) and sphingomyelin. urncst.comevitachem.comnih.govscielo.br Myelin itself is a complex structure predominantly composed of lipids and proteins, including sphingomyelin. alliedguru.com
While early assumptions suggested direct lipid staining, the prevailing understanding indicates that LFB reacts with basic components of lipoproteins and phospholipids (B1166683) within the myelin sheath. researchgate.netbiosynth.comsigmaaldrich.comsmolecule.comurncst.comnih.govnih.govscielo.bralliedguru.comnih.govontosight.aifip.orgstainsfile.compubcompare.aihimedialabs.com Ionic attraction between the dye anions and the basic proteins of myelin is believed to be crucial for the dye's retention, particularly in paraffin-embedded sections. stainsfile.comresearchgate.net The solubility of LFB in alcohols and phospholipids further facilitates its demonstration of myelin. google.com The specific chemical interactions involved include strong affinities towards phospholipids like phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, and sphingomyelin, which collectively account for a significant portion (27.6% by dry weight) of isolated myelin.
Cellular and Subcellular Target Interactions
Luxol this compound effectively binds to myelinated axons throughout the central nervous system, providing high-contrast visualization of white matter. researchgate.netsigmaaldrich.comnih.govforensicbites.org This allows for clear differentiation between white matter, which is rich in myelin, and gray matter, primarily composed of unmyelinated neuronal cell bodies. sigmaaldrich.comforensicbites.org Healthy, myelinated fibers typically appear bright blue following LFB staining. researchgate.net
Beyond myelin, LFB staining protocols often incorporate counterstains (e.g., cresyl violet) that highlight other neural tissue components. In such preparations, the neuropil (comprising unmyelinated axons and dendrites) typically stains pink, while neuronal cell bodies and nuclei appear purple or violet. researchgate.netbiosynth.comsigmaaldrich.comevitachem.comnih.govfip.orgforensicbites.orgnsf.govpubcompare.ai LFB also stains the nuclei of oligodendrocytes, the glial cells responsible for myelin production in the white matter. nsf.gov The staining intensity is influenced not only by myelin density but also by its specific lipid composition. biosynth.com This characteristic makes LFB a valuable tool for identifying fundamental neuronal structures in brain and spinal cord sections sigmaaldrich.compubcompare.ai and for assessing pathological conditions such as demyelination, neurotoxicity, and changes within white matter, serving as a standard stain for detecting demyelinated plaques in multiple sclerosis research. researchgate.netforensicbites.orgnsf.gov
Table 1: Staining Outcomes with Luxol this compound
| Tissue Component | Staining Color (with LFB) | Staining Color (with LFB + Counterstain) | Citation |
| Myelin Sheaths/Myelinated Axons | Bright Blue / Turquoise Blue | Bright Blue / Turquoise Blue | researchgate.netbiosynth.comsigmaaldrich.comnih.gov |
| Neuropil | Pink | Pink | biosynth.comsigmaaldrich.comfip.orgforensicbites.org |
| Neurons/Glial Nuclei | - | Purple / Violet | biosynth.comsigmaaldrich.comevitachem.comnih.govforensicbites.orgnsf.gov |
| Nissl Substance | - | Pale Pink | evitachem.comnih.govpubcompare.ai |
| Background | Pale / Unstained | Pale / Unstained | researchgate.net |
Chemical Reaction Pathways of this compound BB Diazonium Salts
This compound BB (FBBB) is a diazonium salt (CI Azoic diazo 20 or Azoic Diazo No. 48) frequently employed in various chemical and histochemical applications. nih.govontosight.aistainsfile.comresearchgate.netpubcompare.ai
Azo Coupling Reactions with Phenolic Structures
The primary chemical reaction pathway for this compound BB involves azo coupling with phenolic compounds. This reaction is the basis for its use in quantifying total phenolic content in various samples. scielo.brnih.govpubcompare.airesearchgate.netmdpi.com The mechanism entails a direct reaction between the diazonium group of this compound BB and the active hydroxyl (-OH) groups present on aromatic rings of phenolic compounds. nih.govresearchgate.net This coupling reaction proceeds under alkaline pH conditions, typically in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), leading to the formation of stable azo complexes. smolecule.comurncst.comscielo.brnih.govpubcompare.airesearchgate.netmdpi.comresearchgate.net
The resulting azo complexes are chromogenic, meaning they produce a distinct color that can be quantitatively measured, often spectrophotometrically at 420 nm. scielo.brnih.govpubcompare.airesearchgate.netmdpi.com The efficiency of this reaction is influenced by the specific position of the active hydroxyl groups on the phenolic structure. nih.gov A significant advantage of the this compound BB assay is its selectivity and specificity for phenolic acids, which minimizes interference from other reducing substances commonly found in food products, such as sugars and ascorbic acid. nih.govresearchgate.net For instance, when reacting with beta-naphthol, this compound BB produces a reddish-colored product. biosynth.com The colored nature of azo dyes stems from the extended conjugation of pi-electrons across the azo (-N=N-) group and the linked aromatic nuclei. mdpi.comscribd.com
Enzymatic Reaction Mechanisms in Histochemistry
This compound BB is extensively utilized in enzyme histochemistry for the precise localization and visualization of enzymatic activities within tissue sections. ontosight.ai The underlying mechanism involves the coupling of the diazonium salt with a chromogen, which is typically a naphthol derivative released by the specific enzymatic hydrolysis of a substrate. This coupling leads to the formation of a colored precipitate at the exact site of enzyme activity, allowing for microscopic visualization. alliedguru.comontosight.aiontosight.ai
This compound BB is particularly effective in demonstrating the activity of several hydrolytic enzymes:
Alkaline Phosphatase (ALP): In ALP assays, substrates like naphthol AS-BI phosphate (B84403) or naphthol AS-MX phosphate are hydrolyzed by the enzyme, releasing naphthol. This liberated naphthol then rapidly couples with this compound BB to form an insoluble azo dye, which stains blue to purple at the sites of ALP activity. nih.govalliedguru.comontosight.aipubcompare.aiontosight.airesearchgate.netnih.govsigmaaldrich.com
Acid Phosphatase: A similar principle applies to acid phosphatase detection, often using naphthol AS-BI phosphate in an acidic environment, although other diazonium salts might be preferred for optimal results. alliedguru.com
Esterases (e.g., Acetylcholinesterase, Lipase): this compound BB reacts with naphthol released from esterase substrates (e.g., 1-naphthyl acetate (B1210297) cleaved by acetylcholinesterase) to produce a colored diazonium dye, commonly appearing purple. sigmaaldrich.comsmolecule.comhimedialabs.comsigmaaldrich.com
Beta-galactosidase: The hydrolysis of β-naphthyl-β-D-galactopyranoside by beta-galactosidase releases β-naphthol, which subsequently reacts with this compound BB salt, yielding a purple coloration. oxoid.com
Beta-glycosidase: this compound BB is also used to assay beta-glycosidase activity. The enzyme cleaves specific glycoside substrates (e.g., 6-bromo-2-naphthol-beta-d-glucopyranoside) to release a naphthol derivative that couples with FBBB, forming a reddish product. biosynth.combiosynth.com
The insoluble nature of the resulting azo dyes in aqueous media is critical, as it ensures that the colored product remains localized at the site of enzymatic activity, facilitating clear visualization. biosynth.com Variations in this compound and naphthol phosphate combinations can lead to different color shades, allowing for flexibility in multi-enzyme detection protocols. nih.gov
Table 2: Enzymatic Reactions with this compound BB
| Enzyme | Substrate (Example) | Reaction Product (Chromogen) | This compound BB Coupled Product Color | Citation |
| Alkaline Phosphatase | Naphthol AS-BI phosphate / AS-MX phosphate | Naphthol | Blue to Purple | nih.govalliedguru.comontosight.aipubcompare.aiontosight.airesearchgate.netnih.govsigmaaldrich.com |
| Acetylcholinesterase | 1-Naphthyl acetate | 1-Naphthol | Purple | sigmaaldrich.comsmolecule.comhimedialabs.com |
| Lipase | Naphthol acetate derivatives | Naphthol | Colored Product (similar to esterase) | smolecule.com |
| Beta-galactosidase | β-Naphthyl-β-D-galactopyranoside | β-Naphthol | Purple | oxoid.com |
| Beta-glycosidase | 6-bromo-2-naphthol-beta-d-glucopyranoside | 6-bromo-2-naphthol | Reddish | biosynth.combiosynth.com |
Mechanisms of this compound B in Forensic and Analytical Reactions
This compound B (FBB), a synthetic organic diazo compound derived from the diazotization of 3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diamine (also known as o-Dianisidine tetrazotized), holds significant utility in forensic and analytical chemistry. researchgate.netevitachem.comfip.orgscribd.com Its ability to produce distinct color reactions upon interaction with various compounds makes it a valuable reagent, particularly in thin-layer chromatography (TLC) for compound detection. sigmaaldrich.comevitachem.com
Forensic Applications (Cannabinoid Detection)
This compound B, or its close variant this compound BB, serves as a primary screening test in forensic investigations for the presumptive identification of cannabinoids such as Δ9-tetrahydrocannabinol (THC), cannabinol (B1662348) (CBN), and cannabidiol (B1668261) (CBD). researchgate.netsmolecule.comurncst.comnih.govfip.orggoogle.comforensicbites.orgresearchgate.netsorbtech.comrjptonline.orgscribd.comgoogle.com
The reaction mechanism for cannabinoid detection with this compound B involves an initial acid-base reaction. In a basic medium (e.g., sodium hydroxide, NaOH), the phenolic hydroxyl group of the cannabinoid molecule (e.g., Δ9-THC) deprotonates to form a phenolate (B1203915) ion. urncst.comresearchgate.net This highly nucleophilic phenolate ion then attacks the electrophilic diazo group of the this compound B/BB molecule, resulting in an azo coupling reaction. smolecule.comurncst.comresearchgate.net The formation of the resulting azo dye is chromogenic, producing characteristic colors that indicate the presence of specific cannabinoids. smolecule.comnih.govfip.orggoogle.comresearchgate.netsorbtech.comscribd.com
Specific color outcomes are observed for different cannabinoids:
Δ9-THC: Typically yields a scarlet or red color. smolecule.comnih.govfip.orggoogle.comforensicbites.orgresearchgate.netscribd.com
CBD: Produces an orange color. smolecule.comnih.govgoogle.comforensicbites.orgresearchgate.net
CBN: Results in a violet color. smolecule.comgoogle.comforensicbites.orgresearchgate.net
This test is highly sensitive, with detectable levels as low as 50 ng for THC and CBD, making it suitable for rapid field screening due to its quick response time and clear color changes. google.com Additionally, this compound B has been explored for its application in developing cannabis-contaminated latent fingerprints, providing a potential link between drug handling and individuals. researchgate.net
Table 3: this compound B/BB Reactions with Cannabinoids
| Cannabinoid | Color with this compound B/BB Salt (in basic medium) | Citation |
| Δ9-Tetrahydrocannabinol (THC) | Scarlet / Red | smolecule.comnih.govfip.orggoogle.comforensicbites.orgresearchgate.netscribd.com |
| Cannabidiol (CBD) | Orange | smolecule.comnih.govgoogle.comforensicbites.orgresearchgate.net |
| Cannabinol (CBN) | Violet | smolecule.comgoogle.comforensicbites.orgresearchgate.net |
Other Analytical Reactions
Beyond its forensic applications, this compound B participates in a range of other analytical reactions. As a diazonium salt, it can undergo various chemical transformations, including oxidation, reduction, and substitution reactions with different nucleophiles. evitachem.com It is also employed in biochemical assays to study enzyme activities, as detailed in Section 2.2.2. evitachem.com Furthermore, this compound B has been utilized in analytical methods for detecting pesticide residues through enzyme inhibition assays evitachem.com and for the detection of aldehydes. stainsfile.com
Chromophore Formation with Cannabinoids
This compound BB (FBBB) and this compound B salts are diazonium salts that serve as key reagents in colorimetric tests for the identification and differentiation of cannabinoids such as Δ⁹-tetrahydrocannabinol (THC), cannabidiol (CBD), and cannabinol (CBN) tcichemicals.comresearchgate.netuni.lu. The underlying mechanism involves a coupling reaction between the diazonium group of the this compound salt and the phenolic hydroxyl group present in cannabinoid molecules tcichemicals.com.
This reaction typically occurs under basic conditions, where the phenolic group of the cannabinoid deprotonates to form a phenolate ion. This highly reactive phenolate ion then acts as a nucleophile, attacking the electrophilic diazo group of the this compound compound to form an azo-dye chromophore tcichemicals.com. The specific color produced by this reaction is dependent on the cannabinoid involved. For instance, Δ⁹-THC generally yields a red chromophore, while CBD typically produces an orange chromophore when reacted with this compound BB tcichemicals.comresearchgate.net. Furthermore, this compound BB can form a detectable fluorophore with THC, but not with CBD, offering an additional means of differentiation researchgate.net. The chromophore product resulting from the reaction between FBBB and THC has been characterized using techniques such as HNMR and accurate mass spectrometry tcichemicals.com. This differential color formation is leveraged in presumptive testing to distinguish between hemp-type cannabis (low THC content) and marijuana-type cannabis (high THC content) researchgate.net.
Table 1: Chromophore Formation with this compound BB and Cannabinoids
| Cannabinoid | Color with this compound BB | Fluorescence with this compound BB |
| Δ⁹-tetrahydrocannabinol (THC) | Red | Detectable fluorophore |
| Cannabidiol (CBD) | Orange | No fluorescence |
| Cannabinol (CBN) | Reddish color (implied) | Not specified |
Reactions with Acid Phosphatase
This compound BB and this compound RR salts are widely applied in histochemical staining techniques for the visualization of enzyme activities, particularly acid phosphatase mdpi.comfishersci.canih.govuni.lusci-toys.com. The mechanism relies on a two-step process: enzymatic hydrolysis followed by an azo-coupling reaction.
First, acid phosphatase hydrolyzes a suitable substrate, such as α-naphthyl phosphate, in an acidic medium. This enzymatic hydrolysis releases a phenolic compound, typically α-naphthol, and inorganic phosphate uni.lusci-toys.com. Subsequently, the liberated α-naphthol rapidly couples with the diazonium salt of this compound (e.g., this compound BB or this compound RR) to form an insoluble, colored azo-dye precipitate at the site of enzyme activity mdpi.comfishersci.canih.govuni.lusci-toys.com. The appearance of this colored band or precipitate indicates the presence and localization of acid phosphatase activity under a microscope mdpi.comuni.lu. For example, this compound RR is known to form an insoluble black compound when used to detect alkaline phosphatase activity by binding to its reaction product nih.gov. Similarly, it can detect esterase activity by coupling with naphthol released from naphthol acetate, forming a red/blue insoluble azo-dye nih.gov.
Axonal Transport Mechanisms of this compound Neuronal Tracers
This compound (FB) is a prominent fluorescent dye recognized for its efficacy as a retrograde neuronal tracer in neuroanatomical studies wikipedia.orgbiorxiv.orgnih.govwikipedia.org. Its utility stems from its specific transport characteristics and intracellular retention properties within neurons.
Retrograde Transport Dynamics within Neurons
This compound is characterized by its predominant retrograde transport, a process where the tracer is taken up by axonal terminals and actively transported back towards the neuronal cell bodies wikipedia.orgmetabolomicsworkbench.orgfishersci.ca. This active transport mechanism involves endosomes, which facilitate the movement of the dye within the neuron fishersci.ca. This compound effectively labels neuronal cytoplasm with a blue fluorescence nih.gov.
A significant advantage of this compound is its ability to label neurons via divergent axon collaterals. This property allows researchers to demonstrate the existence of branching axonal projections. For instance, studies in rats and cats have shown that this compound, when combined with nuclear tracers like Bisbenzimide or Nuclear Yellow, can simultaneously label the neuronal cytoplasm in blue and the nucleus in white or golden-yellow, respectively, all under the same excitation wavelength (e.g., 360 nm) nih.gov. This dual labeling confirms that a single neuron projects to multiple, distinct targets through its axon collaterals nih.gov. The luminescence of this compound typically becomes visible around three days post-injection, with the strongest and most brilliant labeling observed between five and nine days nih.gov. The efficiency and quality of labeling can be influenced by factors such as tracer concentration and the survival time of the animal after injection nih.govfishersci.ca.
Table 2: this compound Retrograde Transport Characteristics
| Characteristic | Description |
| Transport Direction | Retrograde (from axon terminals to cell bodies) wikipedia.orgmetabolomicsworkbench.org |
| Transport Mechanism | Active transport via endosomes fishersci.ca |
| Labeled Compartment | Neuronal cytoplasm (blue fluorescence) nih.gov |
| Excitation/Emission | Excitation: ~365 nm; Emission: ~420 nm biorxiv.org |
| Onset of Luminescence | ~3 days post-injection nih.gov |
| Peak Luminescence | 5-9 days post-injection nih.gov |
| Application | Demonstrates divergent axon collaterals when combined with nuclear tracers nih.gov |
Intracellular Localization and Retention
A critical feature contributing to this compound's utility as a neuronal tracer is its remarkable intracellular localization and long-term retention within the labeled neurons nih.govnih.gov. Unlike several other fluorescent tracers, this compound predominantly localizes within the neuronal cytoplasm and exhibits exceptional persistence nih.gov.
Comparative studies have demonstrated that while tracers such as Fluoro-Gold, Mini-Ruby, Fluoro-Ruby, and Fluoro-Emerald show a marked decrease in the number of labeled neurons over time due to degradation or leakage, this compound maintains a constant number of labeled cells over extended periods nih.gov. For example, in adult rat spinal motorneurons, this compound labeling remained consistent for up to 24 weeks after application nih.gov. Similarly, in embryonic spinal cord tissue transplanted into adult spinal cord, this compound labeling persisted for at least six months nih.gov. This superior long-term stability and minimal leakage make this compound an ideal choice for experiments requiring prolonged observation and reliable tracking of neuronal populations over several months nih.gov. The capacity for long-term retention is a fundamental requirement for any effective tracer used to investigate cell morphology and connectivity.
Advanced Methodological Frameworks Utilizing Fast Blue
Forensic and Toxicological Analytical Methods Using Fast Blue B
Qualitative and Quantitative Analysis of Cannabinoids
This compound salts are extensively employed in the analysis of cannabinoids, offering both qualitative screening and, with advanced coupling, quantitative determination.
Colorimetric screening tests for cannabinoids frequently utilize this compound BB (FBBB) salt or this compound B (FBB) salt due to their characteristic color reactions with different cannabinoid compounds google.comflintbox.comresearchgate.netufg.br. These tests provide a rapid and straightforward method for presumptive identification of cannabis.
Key Reactions and Color Changes:
Delta-9-tetrahydrocannabinol (Δ⁹-THC): Reacts with this compound BB salt to produce a scarlet or intense red chromophore in a basic medium google.comresearchgate.netforensicbites.orgnsf.gov.
Cannabidiol (B1668261) (CBD): Reacts with this compound BB salt to yield an orange chromophore google.comresearchgate.netforensicbites.org.
Cannabinol (B1662348) (CBN): Reacts with this compound BB salt to form a violet chromophore google.comresearchgate.net.
These distinct color differentiations are crucial for distinguishing between major cannabinoid components in samples like marijuana and hashish google.com. The sensitivity of these chemical spot tests is notable, with detectable levels typically ranging from 1 to 50 micrograms, and specifically, this compound BB can detect THC and CBD at levels as low as 50 ng google.comresearchgate.net.
Table 1: Colorimetric Reactions of this compound BB with Major Cannabinoids
| Cannabinoid (Analyte) | This compound BB Reaction Color |
| Δ⁹-THC | Scarlet / Intense Red |
| CBD | Orange |
| CBN | Violet |
While this compound itself is a chromogenic reagent, its colorimetric reactions can be integrated with more advanced analytical techniques for enhanced specificity and quantitative analysis. For instance, the this compound BB (FBBB) colorimetric reaction has been miniaturized on silicone-treated filter paper substrates, allowing for quantitative determination of Δ⁹-THC nsf.govojp.gov. The reaction between Δ⁹-THC and FBBB forms a red chromophore that fluoresces when irradiated with visible (480 nm) or UV (365 nm) light, leading to a threefold increase in sensitivity nsf.govojp.gov. Portable instruments, such as portable fluorescence detectors and colorimeters, are employed to provide objective color determination and fluorescence readings, reducing subjectivity in field analysis nsf.govojp.gov.
The limit of detection (LOD) for Δ⁹-THC using this fluorescence analysis with a portable detector was determined to be 1.6 ng/µL, with a precision of approximately 12% relative standard deviation (RSD) for standard Δ⁹-THC solutions ranging from 5 to 20 ng/µL nsf.govojp.gov. The linear dynamic range for this test is reported between 1.6 ng/µL and 20 ng/µL nsf.govojp.gov. This miniaturization and increased sensitivity, coupled with portable instrumentation, enable limited quantitative analysis of cannabis plants in the field nsf.govojp.gov.
More comprehensive qualitative and quantitative analyses of cannabinoids typically rely on established laboratory techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with detectors like mass spectrometry (MS), flame ionization detection (FID), or diode array detection (DAD) researchgate.netnih.govnih.gov. This compound B is also used as a chromogenic reagent in Thin-Layer Chromatography (TLC) for rapid screening of cannabinoid content researchgate.netnih.govresearchgate.net.
Detection of Biological Fluids
This compound compounds play a significant role in forensic science for the presumptive identification of biological fluids.
The acid phosphatase (AP) test is a widely used presumptive screening test for the presence of semen in forensic investigations ojp.govnyc.govebsco.comforensicresources.orgilluminatenrhc.comresearchgate.netwikipedia.org. Human semen contains exceptionally high concentrations of acid phosphatase, an enzyme that can catalyze the hydrolysis of phosphate (B84403) esters ojp.govebsco.comusf.edusemanticscholar.org.
Mechanism of Reaction: In this test, this compound B (o-dianisidine bis (diazotized) zinc double salt) is used as a chromogen ojp.govusf.edu. When acid phosphatase is present in a sample, it catalyzes the breakdown of sodium alpha-naphthyl phosphate, liberating free naphthyl ojp.govusf.edu. This free naphthyl then reacts with this compound B to produce an intensely colored purple-blue compound ojp.govnyc.govebsco.comforensicresources.orgwikipedia.orgusf.edu. A positive result is indicated by the rapid formation of this purple color, typically within 20 to 30 seconds ojp.govnyc.govebsco.com.
Table 2: Acid Phosphatase Test for Semen Identification
| Reagents Involved | Enzyme Action | Chromogen Reaction with Product | Resulting Color | Test Type |
| Sodium alpha-naphthyl phosphate, this compound B | Acid phosphatase hydrolyzes sodium alpha-naphthyl phosphate to produce free naphthyl. | Free naphthyl reacts with this compound B. | Purple-blue | Presumptive |
It is important to note that while highly sensitive, the acid phosphatase test is considered presumptive because acid phosphatase can also be found in detectable levels in other biological fluids, such as vaginal secretions and some plant materials ebsco.comilluminatenrhc.comusf.edusemanticscholar.orgforensicresources.org. Therefore, confirmatory tests, such as microscopic identification of spermatozoa or detection of prostate-specific antigen (PSA), are necessary for definitive semen identification ojp.govebsco.comforensicresources.orgwikipedia.org.
Latent Fingerprint Enhancement on Drug-Contaminated Surfaces
This compound B has been explored for its application in enhancing latent fingerprints, particularly those contaminated with illicit drugs like cannabis researchgate.netdovepress.com. Research has investigated the efficacy of this compound B (o-Dianisidine bis (diazotized) zinc double salt) in developing cannabis-contaminated fingerprints on both porous and nonporous surfaces researchgate.netdovepress.com. Studies have shown that this compound B solutions can effectively develop such contaminated fingerprints across various surfaces, even after aging for up to 100 days researchgate.net. Specificity tests have indicated no false-positive reactions, suggesting its potential utility in forensic cases where an association with actual drug handling is desired researchgate.net. This compound B produces a red complex upon reaction with cannabinoids (e.g., THC, CBD, and CBN) present in the fingerprint residue, aiding in visualization researchgate.net.
Neuroanatomical Tracing Techniques with this compound Fluorescent Dyes
This compound (FB) is a prominent fluorescent dye widely utilized as a neuroanatomical tracer in neuroscience research polysciences.comcosmobio.co.jpcreative-biolabs.com. It is characterized as a hydrophilic retrograde tracer, meaning it is taken up by axon terminals and transported back to the cell bodies of neurons, thereby labeling the neuronal pathways polysciences.comcosmobio.co.jpnih.gov.
Properties and Application:
Fluorescent Properties: this compound exhibits an excitation wavelength of 365 nm and an emission wavelength of 420 nm, allowing for its visualization under appropriate light sources polysciences.comcosmobio.co.jpcreative-biolabs.com.
Retrograde Tracing: It is commonly injected into a specific brain region, and its retrograde transport reveals the neurons that project to that injection site polysciences.comnih.gov. This allows researchers to map neural circuits and connections creative-biolabs.com.
Luminescence and Sensitivity: this compound is frequently chosen among neuronal tracers due to its longer luminescence polysciences.comcosmobio.co.jp. While its sensitivity can depend on the animal's survival time post-injection, brilliant fluorescent labeling typically begins around day three and is strongest between days 5 and 9 post-injection polysciences.comcosmobio.co.jp.
Combinatorial Use: this compound can be used independently or in conjunction with other fluorescent retrograde and anterograde tracer dyes, such as True Blue, Evans Blue, and Nuclear Yellow, to delineate complex neuronal networks polysciences.comcosmobio.co.jp.
Table 3: Spectroscopic Properties of this compound (Neuronal Tracer)
| Property | Value |
| Excitation Wavelength | 365 nm |
| Emission Wavelength | 420 nm |
Injections are typically administered at a concentration of 1.5-2.5% w/v in water, with common protocols recommending 5-10 microliters of a 2.0% concentration into the target area of laboratory animals polysciences.comcosmobio.co.jp. While highly effective for visualizing neuronal pathways, it is important to consider potential sources of error, such as uptake from the cerebrospinal fluid, which can lead to false positives in retrograde tracing studies nih.gov.
Specificity, Selectivity, and Interference Mitigation in Fast Blue Research
Differential Staining Capabilities of Luxol Fast Blue
Luxol this compound (LFB) is a copper phthalocyanine (B1677752) dye prized in neuropathology for its ability to stain myelin, the lipid-rich sheath that insulates nerve fibers. scribd.comnih.govufg.br The staining mechanism is an acid-base reaction where the dye's base is exchanged with the bases of phospholipids (B1166683), such as phosphatidylcholine and sphingomyelin, which are abundant in the myelin sheath. scribd.com This selective affinity allows LFB to clearly demarcate myelinated axons, making it an essential tool for studying the central nervous system (CNS) and identifying demyelination, a hallmark of diseases like multiple sclerosis. scribd.comnih.gov
When used alone, LFB stains myelinated fibers in shades of blue against a white background. scribd.com However, its true differential power is realized when used in combination with a counterstain, most commonly Cresyl Violet. scribd.comnih.gov This combination allows for the simultaneous visualization of multiple neural structures. The Cresyl Violet binds to the acidic components of Nissl bodies found in the cytoplasm of neurons, staining them purple. scribd.comresearchgate.net This creates a clear and informative contrast, enabling researchers to distinguish between different components of neural tissue within the same section.
Table 1: Differential Staining of Neural Tissue with Luxol this compound (LFB) An interactive table detailing the color outcomes of various neural structures when stained with Luxol this compound, both alone and with a Cresyl Violet counterstain.
| Tissue Component | Staining Method | Resulting Color |
| Myelin Sheath | LFB Only | Blue / Blue-Green |
| Neuropil | LFB Only | Colorless |
| Neuron Cell Bodies | LFB Only | Colorless |
| Myelin Sheath | LFB with Cresyl Violet | Blue / Blue-Green |
| Neuropil | LFB with Cresyl Violet | Pink / Faint Purple |
| Neuron Cell Bodies (Nissl Substance) | LFB with Cresyl Violet | Purple |
This differential staining is crucial for assessing both axonal pathology and demyelination concurrently, providing a more complete picture of CNS disorders. sielc.com
Selectivity of this compound BB in Phenolic and Enzymatic Assays
This compound BB is a diazonium salt that has gained prominence as a superior reagent for the quantification of total phenolic content (TPC) in various samples, including foods, beverages, and biological fluids like urine. researchgate.netresearchgate.netuic.edu Its selectivity stems from a specific chemical reaction: under alkaline conditions, the diazonium group of this compound BB couples directly with the reactive hydroxyl groups on phenolic compounds. researchgate.nethimedialabs.com This electrophilic aromatic substitution forms a stable azo complex, the color intensity of which can be measured spectrophotometrically to determine the concentration of phenolics. uic.eduhimedialabs.comgoogle.com
Beyond phenolic assays, the related compound this compound B salt is utilized in enzymatic assays. It serves as a chromogenic indicator for the activity of enzymes like acetylcholinesterase. In this application, the enzyme hydrolyzes a substrate (e.g., 1-naphthyl acetate) to produce a product (1-naphthol), which then reacts with the this compound B salt to form a colored diazonium dye, allowing for the quantification of enzyme activity. unodc.org
A significant advantage of the this compound BB (FBBB) assay is its high selectivity for phenolic compounds, particularly when compared to the traditional Folin-Ciocalteu (F-C) method. uic.edu The F-C assay is an indirect method that relies on a reduction-oxidation (redox) reaction. nih.gov Consequently, it is susceptible to interference from any non-phenolic reducing agents present in the sample, such as ascorbic acid (vitamin C), certain sugars, and organic acids. uic.eduunodc.org This interference can lead to a significant overestimation of the true phenolic content. uic.edu
In contrast, the this compound BB assay's mechanism is based on a direct coupling reaction with the phenolic ring itself, not a redox reaction. uic.eduunodc.org Research has consistently shown that the FBBB assay is not affected by the presence of ascorbic acid or sugars, thus eliminating a major source of inaccuracy found in the F-C method. himedialabs.comunodc.org This specificity negates the need for cumbersome and costly sample cleanup steps, such as solid-phase extraction (SPE), which are often required for the F-C method to remove interfering substances, especially in complex matrices like urine. researchgate.netresearchgate.net
The this compound BB assay has demonstrated high precision and accuracy in various complex sample types. In studies analyzing total polyphenol excretion in urine, the FBBB method showed excellent performance without the need for prior sample cleanup. researchgate.net Similarly, when used to measure biophenols in unfractionated extra-virgin olive oil, the results showed a striking correlation with the reference HPLC-UV method (R² = 0.9653), whereas the F-C assay showed poor correlation. google.com This highlights the robustness and reliability of the FBBB assay in matrices known for their complexity.
Table 2: Performance Metrics of the this compound BB (FBBB) Assay in Urine Analysis An interactive table summarizing key performance indicators of the FBBB assay for quantifying urinary polyphenols, demonstrating its high precision and accuracy.
| Performance Metric | Result | Source |
| Linearity (r²) | 0.9997 | researchgate.netresearchgate.net |
| Recovery Rate | 96.4% | researchgate.netresearchgate.net |
| Precision (Coefficient of Variation) | 1.86% - 2.11% | researchgate.netresearchgate.net |
| Requirement for SPE Cleanup | Not Required | researchgate.netresearchgate.net |
These performance characteristics make the this compound BB assay a simple, rapid, and cost-effective method for the accurate determination of phenolic compounds in complex biological and food samples. google.com
Specificity Challenges of this compound B in Forensic Science
In forensic science, this compound B or the chemically similar this compound BB salt is widely used as a presumptive colorimetric test for the presence of cannabinoids. ufg.brresearchgate.net The test is based on the reaction of the diazonium salt with phenolic groups present in cannabinoid molecules, such as Δ⁹-tetrahydrocannabinol (THC), cannabidiol (B1668261) (CBD), and cannabinol (B1662348) (CBN). ufg.brresearchgate.net This reaction, conducted in a basic medium, produces a characteristic reddish or violet color, indicating a positive result. ufg.br While valuable for field screening due to its simplicity and speed, the test is not without significant specificity challenges.
The primary challenge of the this compound B test is its lack of absolute specificity for cannabinoids. The reaction targets a phenolic group, which is a common chemical moiety in many plant-derived compounds. ufg.br While the test is generally selective, studies have investigated its cross-reactivity with other plant materials. For instance, research has evaluated potential interferences from plants such as Jacaranda decurrens and Paullinia cupana (guaraná). ufg.brresearchgate.net The potential for other herbal materials to produce a similar color change can lead to false positives, necessitating confirmatory analysis by more sophisticated methods like gas chromatography-mass spectrometry (GC-MS).
Furthermore, the test cannot distinguish between different cannabinoids. It reacts with THC (the primary psychoactive component), CBD, and CBN, all of which are present in the Cannabis sativa plant. ufg.brresearchgate.net While some studies suggest slight color variations between cannabinoids (e.g., scarlet for THC, orange for CBD, violet for CBN), these can be difficult to discern in practice, especially in mixed samples. researchgate.net This lack of differentiation is a significant limitation in legal contexts where the specific concentration of THC is the determining factor for legality (e.g., distinguishing marijuana from legal hemp). researchgate.net
The this compound B colorimetric test is predominantly applied as a screening tool for suspected plant material, cannabis resin, or residues on surfaces like fingerprints. nih.govresearchgate.net Its use and validation in the analysis of biological fluids such as urine or blood for forensic toxicology are not well-documented in scientific literature. Standard methods for detecting cannabinoids in biological fluids typically involve immunoassays followed by confirmatory mass spectrometry. uic.edu These methods are designed to detect specific metabolites of cannabinoids, which are the primary targets in urine and blood analysis. The direct application of a colorimetric test like this compound B to such complex biological matrices would be fraught with extensive interference from a multitude of endogenous and exogenous compounds, making any result unreliable without extensive validation that is not currently available.
Targeted Neuronal Labeling with this compound Tracers
This compound is a fluorescent chemical dye widely utilized in neuroanatomical research for mapping neural pathways. polysciences.comnih.govpolysciences.com Its utility stems from its properties as a reliable neuronal tracer that can be transported axonally over long distances. labome.com This allows for the targeted labeling of neuronal populations, providing insights into the complex connectivity of the nervous system. The compound is recognized for its bright, long-lasting fluorescence and high resistance to fading, making it a preferred choice for long-term studies. nih.govcreative-biolabs.com
This compound is primarily employed as a retrograde tracer, meaning it is taken up by axon terminals and transported back to the neuron's cell body (soma). polysciences.comlabome.comfrontiersin.org This characteristic allows researchers to identify the origins of neuronal projections to a specific injection site. Upon injection into a target region, this compound is passively taken up by neurons and then actively transported within endosomes along the axon to the cell body. nih.gov This process results in the distinct labeling of the cytoplasm, proximal dendrites, and the nucleolus within the soma. labome.com
Interestingly, research has also demonstrated that this compound can undergo anterograde transport, moving from the cell body down the axon to the terminals. sigmaaldrich.comnih.govnih.gov Although less common than its retrograde application, this dual-transport capability allows for the tracing of both the inputs and outputs of a specific brain region with a single tracer. nih.gov For instance, following injections into the frontoparietal cortex of cats, labeled axons and terminals were observed in major termination areas like the red nucleus and pontine nuclei. nih.gov Similarly, studies in the rat striatum showed that this compound labeled not only the expected afferent sources (retrograde transport) but also efferent targets such as the globus pallidus and substantia nigra (anterograde transport). nih.gov
The effectiveness of this compound in targeted neuronal labeling has been compared with other common tracers. In a study on rat spinal motoneurons, this compound provided efficient staining that remained constant over a 24-week period. nih.gov This is in contrast to other tracers like Fluoro-Gold, Mini-Ruby, and Fluoro-Ruby, which showed a significant decrease in the number of labeled neurons over time due to degradation or leakage. nih.gov This persistence makes this compound particularly advantageous for long-term experiments, such as those involving embryonic tissue transplants. nih.gov
| Tracer | Primary Transport Direction | Persistence | Key Characteristics |
| This compound | Retrograde, Anterograde polysciences.comnih.gov | High; stable for long-term studies (e.g., 24 weeks) nih.gov | Bright fluorescence, labels cytoplasm and nucleolus, passively taken up nih.govlabome.com |
| Fluoro-Gold | Retrograde nih.gov | Low; significant decrease over time nih.gov | Efficient initial staining nih.gov |
| Cholera Toxin Subunit B (CTB) | Retrograde nih.gov | Not specified | Uptake via receptor-mediated endocytosis nih.gov |
| Mini-Ruby (Dextran Conjugate) | Retrograde nih.gov | Low; marked decrease over time nih.gov | High number of labeled neurons initially nih.gov |
| Fluoro-Ruby (Dextran Conjugate) | Retrograde nih.gov | Low; marked decrease over time nih.gov | High number of labeled neurons initially nih.gov |
Specificity in neuronal labeling is crucial for the accurate mapping of neural circuits. While this compound is a highly effective tracer, its specificity can be influenced by factors such as concentration. High concentrations of this compound may lead to leakage from the targeted neurons and subsequent uptake by neighboring cells, which can compromise the specificity of the labeling. nih.gov This can result in the labeling of non-neuronal cells or a "halo-like" effect in the tissue, making precise identification of neuronal pathways challenging. nih.gov
To mitigate such interference, researchers have investigated the impact of tracer concentration on labeling quality. Studies in mice have shown that using lower concentrations of this compound can prevent leakage and non-specific labeling while still achieving effective and high-quality labeling of the target alpha-motoneurons. nih.gov This suggests that optimizing the concentration is a key step in ensuring the specificity of this compound as a neuronal tracer. Furthermore, when non-specific labeling is a concern, co-labeling with neuronal markers like NeuN can help confirm whether the labeled cells are indeed neurons. nih.gov
| Research Finding | Organism/Model | Key Outcome | Reference |
| Anterograde Transport Demonstration | Cat Cerebral Cortex | This compound effectively moved anterogradely, labeling axon collaterals and terminals in the red nucleus and pontine nuclei within 48 hours. | sigmaaldrich.comnih.gov |
| Anterograde and Retrograde Transport | Rat Striatum | Injections resulted in both retrograde labeling of striatal inputs and anterograde labeling of striofugal targets (e.g., globus pallidus, substantia nigra). | nih.gov |
| Long-Term Labeling Persistence | Adult Rat Spinal Motoneurons | The number of this compound-labeled cells remained constant over 24 weeks, unlike other tracers (Fluoro-Gold, dextran (B179266) conjugates) which showed a marked decrease. | nih.gov |
| Concentration and Specificity | Young B6SJL Mice | Lower concentrations of this compound were as effective as higher concentrations for labeling α-motoneurons and avoided leakage to non-neuronal cells. | nih.gov |
Comparative Scientific Investigations and Methodological Validation
Comparative Performance of Luxol Fast Blue with Alternative Myelin Stains
Luxol this compound (LFB) is a widely utilized stain for the microscopic observation of myelin. wikipedia.orgwikipedia-on-ipfs.org Developed in 1953, it is a standard method for detecting demyelination in the central nervous system (CNS). wikipedia.orgwikipedia-on-ipfs.org The mechanism of LFB staining involves an acid-base reaction where the dye binds to the bases of phospholipids (B1166683) within the myelin sheath. utah.edunih.gov In typical preparations, myelin fibers are stained a vibrant blue, providing a stark contrast against a white background or a counterstain. wikipedia.org Cresyl violet is a common counterstain used with LFB, which stains the Nissl substance in neuron cell bodies purple, allowing for clear differentiation between myelinated axons, cell bodies, and unmyelinated axons or glial cells. wikipedia.org
While LFB is a cornerstone in myelin histology, several alternative and complementary staining methods exist. One such alternative is the black gold stain, which also effectively stains myelin fibers with a high degree of clarity. biocompare.com Histochemical techniques like osmium tetroxide provide a permanent positive reaction for myelin by binding to lipids, resulting in a dark stain that facilitates the identification of nerve fibers. nih.gov
In addition to being used as a primary stain, LFB is frequently combined with other histological stains to provide a more comprehensive pathological picture. wikipedia.orgwikipedia-on-ipfs.org The most common combination is with Hematoxylin (B73222) and Eosin (H&E), referred to as H-E-LFB. wikipedia.orgwikipedia-on-ipfs.org Other methods combined with LFB include Periodic acid-Schiff (PAS), Oil Red O, phosphotungstic acid, and the Holmes silver nitrate (B79036) method. wikipedia.orgwikipedia-on-ipfs.org A specialized combination, the MCOLL method, integrates LFB with picrosirius for fibrillar collagens and Harris hematoxylin for nuclear contrast, simultaneously staining myelin blue, fibrillar collagen red, and cell nuclei blue/purple. nih.gov
Fluorescent probes have also been developed for myelin detection. FluoroMyelin produces a red fluorescent signal on myelin sheaths. nih.gov More recently, novel near-infrared myelin (NIM) dyes have been introduced. nih.gov These dyes, such as NIM-1 and NIM-2, bind specifically to myelin and fluoresce in the near-infrared range, offering the advantage of being compatible with multicolor immunofluorescence studies using visible light fluorophores. nih.gov Studies have demonstrated that the staining patterns of these NIM dyes are consistent with both LFB and immunohistochemical staining for myelin basic protein (MBP). nih.gov
Interactive Data Table: Comparison of Myelin Staining Methods
| Stain/Method | Target | Color/Signal | Advantages | Common Combinations |
|---|---|---|---|---|
| Luxol this compound (LFB) | Myelin Sheath Phospholipids | Blue | Standard, reliable for CNS demyelination | Cresyl Violet, H&E, PAS, Oil Red O |
| Black Gold Stain | Myelin Fibers | Purple/Black | High clarity | - |
| Osmium Tetroxide | Myelin and other Lipids | Dark Brown/Black | Permanent, stable stain | - |
| MCOLL | Myelin, Collagen, Nuclei | Myelin: Blue, Collagen: Red, Nuclei: Blue/Purple | Provides integrated tissue overview | - |
| FluoroMyelin | Myelin Sheath | Red Fluorescence | Fluorescent detection | DAPI (for nuclei) |
| Near-Infrared Myelin (NIM) Dyes | Myelin Sheath | Near-Infrared Fluorescence | Compatible with multicolor immunofluorescence | - |
Evaluation of this compound BB Assay vs. Folin-Ciocalteu for Phenolic Quantification
The quantification of total phenolic content in various matrices is a common analytical procedure in food science and other fields. For decades, the Folin-Ciocalteu (F-C) assay has been the reference method. acs.orgnih.gov However, the F-C method is a redox-based assay and is susceptible to interference from other reducing substances, which can lead to an overestimation of the true phenolic content. nih.govnih.gov A more recent alternative, the this compound BB (FBBB) assay, offers a more specific approach to phenolic quantification. nih.govrsc.org The FBBB method is based on a coupling reaction between the FBBB diazonium salt and phenolic hydroxyl groups under alkaline conditions, forming a stable azo complex that can be measured spectrophotometrically. nih.govnih.gov
Quantitative Discrepancies and Underlying Causes
Numerous studies have highlighted significant quantitative discrepancies between the F-C and FBBB assays. The primary cause of these discrepancies is the lack of specificity of the F-C reagent, which reacts with a wide range of non-phenolic reducing compounds. nih.gov Common interfering substances include ascorbic acid (Vitamin C), reducing sugars, aromatic amines, and organic acids. nih.govresearchgate.net
For instance, in a comparative analysis of strawberry extracts, the FBBB assay reported an average 2.9-fold greater concentration of total phenolics than the F-C method. researchgate.net The F-C results showed a significant positive correlation with ascorbic acid content, indicating interference, whereas the FBBB assay did not interact with ascorbic acid or sugars. researchgate.netusda.gov This suggests that previous studies using the F-C assay may have significantly underestimated the total phenolic content in strawberries. researchgate.netusda.gov Similarly, when analyzing seaweed extracts, the F-C method resulted in an overestimation of the phenolic content by at least 20% compared to the FBBB assay. nih.gov
In the analysis of flours from legumes, cereals, fruits, and nuts, the Folin-Ciocalteu method showed interferences for 75% of the flours, which were attributed to reducing sugars and enediols. rsc.org The this compound BB assay, on the other hand, only showed interference for legumes and nuts, attributed to the presence of tyrosine. rsc.org For many samples, particularly those with high levels of interfering substances, a solid-phase extraction (SPE) cleanup step is often required before F-C analysis to improve accuracy. acs.org However, the FBBB assay often negates the need for this time-consuming and costly cleanup procedure. acs.orgnih.gov
Improved Methodological Robustness
The this compound BB assay demonstrates improved methodological robustness due to its higher specificity for phenolic compounds. scielo.br The diazonium group of the FBBB salt specifically couples with the reactive hydroxyl groups of phenols, providing a more direct and accurate measurement. nih.govscielo.br This specificity minimizes the impact of non-phenolic reducing agents that can inflate the results of the F-C assay. researchgate.net
Studies have validated the FBBB method, demonstrating excellent linearity, recovery, and precision. acs.orgnih.gov For example, when used to measure polyphenol excretion in urine, the FBBB assay showed no interference, unlike the F-C method which required a prior SPE cleanup. acs.orgnih.gov The FBBB method exhibited excellent linearity (r² = 0.9997), a recovery of 96.4%, and a precision of 1.86–2.11%. acs.orgnih.gov Furthermore, the SPE-FBBB method has been shown to have 1.5 times higher sensitivity than the SPE-Folin-Ciocalteu method. rsc.org
Optimization of the FBBB assay has also contributed to its robustness. For instance, the use of 5% NaOH as a catalyst has been shown to result in higher linearity values with longer reaction times compared to 20% Na₂CO₃. scielo.br An optimized protocol for microplate analysis using this compound salt has been developed, further enhancing its efficiency for high-throughput screening. nih.gov
Interactive Data Table: Comparison of F-C and FBBB Assays for Total Phenolic Content
| Feature | Folin-Ciocalteu (F-C) Assay | This compound BB (FBBB) Assay |
|---|---|---|
| Principle | Redox reaction | Azo coupling reaction |
| Specificity | Low; reacts with various reducing agents | High; specific to phenolic hydroxyl groups |
| Interferences | Ascorbic acid, sugars, aromatic amines, organic acids | Tyrosine (in some matrices) |
| Accuracy | Prone to overestimation without sample cleanup | Generally more accurate and reliable |
| Sample Pre-treatment | Often requires Solid Phase Extraction (SPE) | SPE often not required |
| Sensitivity | Lower than SPE-FBBB | Higher than SPE-F-C |
Efficacy and Longevity Comparison of this compound Neuronal Tracers
This compound is a fluorescent dye widely used as a retrograde neuronal tracer in neuroanatomical studies. creative-biolabs.compolysciences.com Its popularity stems from its bright fluorescence, efficient uptake, and, most notably, its remarkable persistence in labeled neurons, making it highly suitable for long-term experiments. polysciences.comnih.gov
A comparative study investigating the permanence of various fluorescent retrograde tracers in adult rat spinal motorneurons demonstrated the superior longevity of this compound. nih.gov In this study, the number of neurons labeled with this compound remained constant over a 24-week period. nih.gov In contrast, other tracers, including Fluoro-Gold, Mini-Ruby, Fluoro-Ruby, and Fluoro-Emerald, showed a significant decrease in the number of labeled neurons over the same timeframe. nih.gov While tracers like Mini-Ruby, Fluoro-Gold, and Fluoro-Ruby initially labeled a larger number of motoneurons after one week, their signal diminished with increasing survival time due to degradation or leakage of the dyes. nih.gov
Double-labeling experiments confirmed that the decrease in labeling by other tracers was not due to toxicity but rather to the instability of the dyes themselves. nih.gov The persistence of this compound was further highlighted in a study where embryonic spinal cord tissue exposed to the tracer retained the label for at least six months after transplantation into an adult spinal cord. nih.gov This exceptional stability makes this compound the tracer of choice for long-term motoneuronal labeling studies. nih.gov
The efficacy of this compound has also been compared to other tracers like Cholera Toxin-B (CTB). nih.gov While both are effective retrograde tracers, their optimal application parameters can differ. For instance, in young mice, lower concentrations and shorter labeling durations of this compound were found to be more effective, whereas in aged mice, higher concentrations and longer durations yielded better results. nih.gov This suggests that the physiological state of the animal can influence the transport and retention of the tracer.
Interactive Data Table: Longevity of Retrograde Neuronal Tracers
| Tracer | Initial Labeling Efficiency (1 week) | Persistence over 24 weeks | Key Characteristics |
|---|---|---|---|
| This compound | Efficient | Number of labeled cells remains constant | Excellent for long-term studies, stable label |
| Fluoro-Gold | High | Marked decrease in labeled cells | Prone to degradation/leakage over time |
| Mini-Ruby | High | Marked decrease in labeled cells | Prone to degradation/leakage over time |
| Fluoro-Ruby | High | Marked decrease in labeled cells | Prone to degradation/leakage over time |
| Fluoro-Emerald | Lower than others | Marked decrease in labeled cells | Prone to degradation/leakage over time |
Comparative Analysis of this compound B in Forensic Applications
This compound B and its related salt, this compound BB, have found significant applications in forensic science, primarily as colorimetric reagents for the presumptive identification of cannabinoids in suspected marijuana samples. ufg.brresearchgate.net The test relies on the reaction between the this compound salt and phenolic compounds present in cannabis, such as Δ⁹-tetrahydrocannabinol (THC), cannabidiol (B1668261) (CBD), and cannabinol (B1662348) (CBN), which produces a characteristic reddish color in a basic medium. ufg.brresearchgate.net
The this compound B/BB test is a simple, rapid, and cost-effective screening tool used by forensic laboratories. ufg.brunodc.org However, its selectivity and the potential for false positives have been subjects of investigation. Studies have been conducted to evaluate the selectivity of the test in the presence of interfering substances from other plants. ufg.br While the test is a valuable presumptive tool, confirmatory analysis using techniques like mass spectrometry is necessary for definitive identification. ufg.br
Recent research has explored the use of the this compound BB test to differentiate between hemp-type and marijuana-type cannabis, which is crucial for legal purposes as they are distinguished by their THC content. ojp.gov The reaction of FBBB with THC produces a red chromophore and a detectable fluorophore, while its reaction with CBD yields an orange chromophore with no fluorescence. ojp.gov By analyzing the Red, Green, and Blue (RGB) scores of the resulting colors, it is possible to classify samples with a high degree of accuracy. ojp.gov
In addition to its use as a chemical spot test, this compound B has been investigated as a novel reagent for the development of latent fingerprints contaminated with cannabis constituents. researchgate.net This application is based on the same chemical reaction, where the this compound B solution develops the cannabis-contaminated fingerprints, producing a red-colored print. researchgate.net This technique has shown promise for developing fingerprints on both porous and nonporous surfaces and could be valuable in linking an individual to the handling of cannabis. researchgate.net
The this compound B/BB test is often used in conjunction with other presumptive tests to increase the reliability of field testing. For example, it can be combined with the 4-Aminophenol (4-AP) colorimetric test. researchgate.net The combined use of these tests has been shown to have a slightly higher specificity for classifying THC-rich marijuana from hemp compared to using either test individually. researchgate.net
Interactive Data Table: Forensic Applications of this compound B/BB
| Application | Principle | Target Compound(s) | Observed Result | Advantages | Limitations |
|---|---|---|---|---|---|
| Presumptive Test for Cannabis | Azo coupling reaction | Cannabinoids (THC, CBD, CBN) | Reddish color development | Rapid, simple, cost-effective | Presumptive, potential for false positives |
| Differentiation of Hemp vs. Marijuana | Differential colorimetric and fluorescent response | THC and CBD | THC: Red color + fluorescence; CBD: Orange color | Can distinguish based on THC/CBD ratio | Less accurate for samples with THC:CBD ratios <2 |
| Latent Fingerprint Development | Azo coupling reaction with cannabis residue | Cannabinoids in fingerprint residue | Development of a red-colored fingerprint | Links individual to handling of cannabis | Only effective for cannabis-contaminated prints |
Derivatization Strategies and Synthetic Innovations for Fast Blue Analogs
Chemical Modification for Enhanced Reactivity and Detection
Chemical modification of Fast Blue analogs aims to tailor their properties for specific applications, leading to improved performance in areas such as biosensing and analytical techniques.
Derivatization of Diazonium Salts for Biosensing (e.g., Alkoxysilane-Derivatized this compound RR)
Derivatization of diazonium salts, including this compound RR, plays a crucial role in developing advanced biosensing platforms. For instance, alkoxysilane-derivatized this compound RR has been successfully immobilized through simple hydrolytic polymerization to create enzyme-responsive siloxane layers researchgate.netnih.gov. This modification enables the detection of enzymes like myeloperoxidase, an immune system-derived enzyme, which serves as a biomarker for wound infection researchgate.netnih.gov. Upon interaction with myeloperoxidase, the immobilized alkoxysilane-derivatized this compound RR undergoes oxidation, leading to the development of a deep blue color. This visible color change facilitates an easy distinction between infected and non-infected wound fluids nih.gov.
Beyond this compound RR, other diazonium salts such as Fast Red RC, this compound B, Fast Corinth V, and Variamine Blue B have been explored for their utility in biosensing applications, often through electrografting onto electrode surfaces science.govnih.gov. The simplicity, rapidity, and versatility of electrografting using diazonium salt reduction make it a significant strategy for modifying electrode surfaces to immobilize biomolecules or integrate nanomaterials, thereby enhancing the performance of electrochemical affinity biosensors science.gov.
Strategies for Improved Spectroscopic and Chromatographic Properties
Improving the spectroscopic and chromatographic properties of this compound analogs and similar compounds is essential for their effective use in analytical and imaging techniques.
Spectroscopic Properties: Strategies for enhancing spectroscopic properties often involve rational design principles to tune emission wavelengths, increase luminescence efficiency, and improve photostability. For instance, in the development of near-infrared (NIR) fluorescent materials, introducing stronger electron-withdrawing units to the acceptor moiety of fluorescent dyes can effectively tune and prolong the emission wavelength into the NIR region, while also yielding a large Stokes shift researchgate.net. Such modifications can lead to excellent photostability and low photobleaching, which are crucial for high signal-to-noise ratio in fluorescence labeling in living systems researchgate.net. Similarly, theoretical studies on blue-emitting complexes highlight how modifications to ligands can significantly influence photophysical properties, including energy gap, absorption, and emission spectra, allowing for the tuning of luminescent characteristics researchgate.net.
Chromatographic Properties: Derivatization is a commonly employed technique to augment chromatographic analysis by modifying the behavior of complex compounds, thereby improving their detection sensitivity and selectivity greyhoundchrom.com. For example, the derivatization of cannabinoids with Fast Red RC has been shown to improve ionization efficiency and detection sensitivity in LC-MS/MS analysis, leading to better peak intensity, separation, and shape ugent.be.
Rational Design of Novel this compound Derivatives
Rational design is a systematic approach to creating novel this compound derivatives with predefined enhanced properties, such as improved spectroscopic characteristics or tailored reactivity. This approach involves understanding the relationship between molecular structure and function to guide synthetic efforts.
The development of innovative strategies for high-performance fluorescent materials, including those with near-infrared emission, often relies on rational design researchgate.net. This involves identifying key structural motifs and substituents that govern specific optical behaviors acs.org. By systematically correlating molecular fingerprints with absorption and emission wavelengths, researchers can predict and optimize photophysical properties acs.org. This integrated approach, sometimes aided by machine learning, enables the design of new materials with tailored properties, guiding future experimental work acs.org. While the specific examples in the search results often refer to other compounds like benzothiadiazole derivatives or macrolide antibiotics, the underlying principles of rational design—predicting properties based on structural modifications and optimizing for desired outcomes—are directly applicable to the development of novel this compound derivatives for specific applications researchgate.netacs.orgpnas.orgmdpi.com.
Future Research Trajectories and Interdisciplinary Outlooks
Advancements in Neuroscientific and Neuropathological Research with Luxol Fast Blue
Luxol this compound (LFB), a synthetic phthalocyanine (B1677752) stain, is a cornerstone in histology and neuroscience for its ability to specifically stain myelin sheaths, neurons, and glial fibers, effectively differentiating white and gray matter in neural tissues dawnscientific.compolysciences.com. Myelin appears blue with LFB staining, while gray and demyelinated white matter remain colorless polysciences.com.
While Luxol this compound is primarily an ex vivo histological stain, its strong correlation with in vivo magnetic resonance imaging (MRI) techniques has significantly advanced myelin research. Myelin water imaging (MWI), an MRI technique, has been histologically validated as a reliable marker for myelin in preclinical models and post-mortem human brain and spinal cord tissue, demonstrating excellent qualitative and quantitative correspondence with LFB staining for myelin phospholipids (B1166683) ismrm.orgdiva-portal.org.
Recent advancements include techniques like Rapid Estimation of Myelin for Diagnostic Imaging (REMyDI), a new myelin imaging method based on time-efficient simultaneous T1/T2 relaxometry and proton density mapping. This technique showed correlation with LFB staining in ex vivo multiple sclerosis (MS) brain samples and has been applied in vivo in prospective patient cohorts diva-portal.org. Longitudinal in vivo studies often employ MRI techniques, such as diffusion-weighted imaging (DWI), to track changes in white matter microstructure over time. LFB staining is then used for post-mortem validation of these in vivo findings, confirming myelin reduction in animal models of neurological diseases like GM1-gangliosidosis following gene therapy researchgate.net. Similarly, longitudinal optic nerves have been stained with LFB in studies monitoring myelin changes in mouse models of central nervous system (CNS) demyelination researchgate.net.
Luxol this compound is extensively utilized in the study of demyelinating diseases, enabling the detailed examination of axonal tracts, demyelination, and remyelination processes in neural tissues dawnscientific.com. It plays a critical role in the neuropathological diagnosis of conditions such as Multiple Sclerosis (MS) and Acute Disseminated Encephalomyelitis (ADEM) nih.govnih.gov.
In MS, LFB staining is instrumental in identifying and characterizing demyelinating lesions, which are marked by extensive and sharply demarcated myelin loss nih.gov. It aids in distinguishing different types of MS plaques, including active plaques (characterized by perivascular infiltrates of lymphocytes and macrophages containing myelin debris), inactive plaques (hypocellular and densely gliotic), and chronic active plaques nih.gov. Paler LFB-stained areas within lesions are indicative of thinner and shorter myelin fibers, which are associated with remyelination mdpi.com. A novel myelin quantification method (MQM) has been developed, utilizing ImageJ on LFB-stained tissue sections to provide precise and standardized assessment of myelin content in progressive MS brains. This method has demonstrated excellent inter-rater reliability, with an intraclass correlation coefficient (ICC) of 0.96 mdpi.com. Beyond demyelinating diseases, LFB staining is also employed in the diagnosis of Alzheimer's disease and for evaluating white matter hyperintensities biorxiv.org.
While Luxol this compound's primary utility is myelin staining, its application extends to high-resolution neuronal circuitry mapping, often in conjunction with other advanced imaging and histological techniques. LFB-stained gelatine has been used as an embedding medium for post-mortem human brain tissue, facilitating high-resolution 3D Polarized Light Imaging (3D-PLI) to map spatial fiber architecture at a sub-millimeter scale frontiersin.org. The distinct blue color of the LFB-stained gelatine aids in the automated segmentation of brain tissue from the background in image processing frontiersin.org.
Furthermore, LFB staining is frequently combined with neurofilament immunohistochemistry to visualize myelin loss while preserving the integrity of axons, which is crucial for understanding axonal injury patterns in demyelinating conditions and for mapping neuronal pathways oup.com. The stain is also used to identify fundamental neuronal structures in sections of the brain and spinal cord, being suitable for staining both myelin/myelinated axons and Nissl bodies abcam.com. Its ability to highlight white matter bundles in regions like the brainstem contributes to high spatial precision mapping of neural circuits medrxiv.org.
Evolution of this compound BB in Bioanalytical and Food Chemistry
This compound BB (FBBB), a diazonium salt, is widely used in various analytical applications. It is commercially available as a hemi(zinc chloride) salt sigmaaldrich.com. This compound BB acts as a general substrate for β-glycosidase and is also employed as a stain for myelin in light microscopy fishersci.cahimedialabs.com. Its applications extend to enzyme histochemistry for detecting alkaline phosphatase, β-glucuronidase, peptidases, and proteases sigmaaldrich.com. In forensic toxicology, this compound BB is used in presumptive tests for cannabinoids, including Δ⁹-tetrahydrocannabinol (Δ⁹-THC), cannabinol (B1662348) (CBN), and cannabidiol (B1668261) (CBD) researchgate.net.
While specific, detailed examples of this compound BB directly integrated into fully automated systems are not extensively documented in the provided sources, the broader trend in bioanalytical chemistry points towards such integration. Automated microfluidic devices are already in use for on-chip plasma collection and glucose detection via colorimetric methods acs.org. Robotic amperometric enzyme microplate biosensing platforms also exist, demonstrating the feasibility of automating enzyme-based assays acs.org. These general advancements in automation provide a clear framework for incorporating this compound BB-based colorimetric and enzymatic assays into high-throughput, automated workflows, particularly given its role in enzyme detection and its characteristic color reactions. Furthermore, the use of molecularly imprinted polymers (MIPs) combined with techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for selective identification and quantification of target analytes in complex matrices suggests a potential for integrating this compound BB-related analytes into advanced automated analytical pipelines mdpi.com.
The colorimetric nature of this compound BB reactions positions it favorably for the development of miniaturized and point-of-care (POC) assays. Miniaturized sensors, including microfluidic chip and paper-based sensors, are being developed to address the limitations of conventional laboratory-based analytical methods in fields like food safety and quality control, which are often time-consuming, equipment-dependent, and labor-intensive rsc.org.
These miniaturized platforms offer several key advantages, such as rapid analysis (often less than 30 minutes), low cost (ranging from $0.10 to $3.00 per test), and enhanced user-friendliness rsc.org. A significant area of development in POC testing is the integration of smartphone-based sensors for quantitative analysis, particularly in remote or resource-limited settings. These smartphone-coupled systems can integrate with lateral flow test strips, microfluidic paper analytical sensors, and chip-based sensors to detect various food contaminants, including pathogens, heavy metals, and pesticides rsc.org. The ongoing challenge in POC testing is to develop simple, quick, affordable, yet highly effective and selective biosensors, with miniaturization strategies focusing on handheld instruments and microfluidics-assisted systems acs.org. This compound BB's application in rapid presumptive tests for cannabinoids, which can be performed using small polymer strips, exemplifies its suitability for such miniaturized and portable diagnostic tools researchgate.net.
Persistent Challenges and Methodological Refinements
Addressing Limitations in Specificity and Interference
Despite their broad utility, this compound compounds can present limitations concerning specificity and potential interference in complex biological and chemical systems. In histochemical staining, for instance, certain this compound variants may exhibit non-specific binding, staining elements beyond the intended target if protocols are not meticulously controlled biologists.com. This can lead to challenges in accurate interpretation of results, necessitating careful differentiation steps or counterstains. For example, in some acid-fast staining protocols, while the specificity for identifying acid-fast bacilli is excellent, sensitivity may not be optimal, and factors like the type of specimen can influence results asm.org.
In analytical assays, interference from other compounds is a notable concern. The this compound BB assay, used for measuring total phenolic content, has been developed as an alternative to the traditional Folin-Ciocalteu assay precisely to address issues of interference nih.govusda.gov. The Folin-Ciocalteu assay is known to be affected by non-phenolic substances such as sugars, aromatic amines, sulfur dioxide, and ascorbic acid, which can lead to overestimation of phenolic content nih.govresearchgate.netresearchgate.net. In contrast, the this compound BB assay has been shown to react directly with phenolic groups, forming a stable, measurable product without significant interaction from ascorbic acid or sugars, thus providing a more accurate quantification of total phenolics usda.govresearchgate.net.
In neuroanatomical tracing, where this compound compounds are used as retrograde tracers, high concentrations can lead to tracer leakage from target neurons to neighboring cells, thereby compromising the specificity of labeling nih.gov. This highlights the critical need for optimizing tracer concentrations and labeling durations to ensure specific and accurate neuronal identification.
Standardization and Quality Control in Research Protocols
The reliability and reproducibility of research findings heavily depend on the standardization and rigorous quality control of experimental protocols involving this compound compounds. Standardization of staining procedures is crucial to minimize variation in results across different experiments, laboratories, and personnel asm.orgsolmedialtd.comscispace.comleicabiosystems.com. This includes precise control over reagent concentrations, processing procedures, and timing of staining steps asm.org. For instance, in Luxol this compound staining for myelin, variations in immersion time can affect staining intensity, emphasizing the need for adherence to recommended procedures solmedialtd.com.
Quality control (QC) in assays utilizing this compound compounds involves several measures to ensure the validity and accuracy of results. This often includes the use of manufacturer-provided calibrators and internal controls, which are tested on every plate to confirm assay validity serosurveytools.org. Tracking the values of calibrators and controls over time helps monitor assay quality and identify trends or outliers serosurveytools.org. For example, in some quality control tests, absorbance values are measured at specific wavelengths to determine standard values for the assay under selected experimental conditions bio-rad-antibodies.com. Implementing standard operating procedures (SOPs) for microplate analysis, as developed for the this compound assay in phenolic content measurement, is essential for consistent and reliable data generation nih.govnih.gov.
Ethical Considerations and Societal Impact of Research Applications
The societal impact of research utilizing this compound compounds is indirect but significant, as these compounds contribute to fundamental scientific understanding in various fields. For example, their use in histopathology aids in disease diagnosis and understanding pathological processes, which can ultimately lead to improved patient care. In environmental monitoring, their application in detecting pesticide residues contributes to food safety and environmental protection evitachem.com. The pursuit of accurate and reproducible scientific data, facilitated by standardized protocols and quality control measures, underpins informed decision-making in public health, agriculture, and environmental policy. Ethical considerations in research, such as ensuring research validity and effectiveness, are critical to maintaining scientific integrity and public trust in the scientific enterprise frontiersin.orgscribbr.com.
Q & A
Q. How can machine learning models improve the predictive accuracy of this compound’s stability under novel environmental conditions?
- Methodology : Train neural networks on existing degradation datasets (e.g., Arrhenius kinetics data). Validate predictions via accelerated aging experiments and feature-shapley value analysis to interpret model decisions. Publish code and training data for community validation .
Methodological Best Practices
- Data Contradiction Analysis : Use triangulation by combining experimental, computational, and theoretical data to resolve conflicts .
- Ethical Compliance : Document compliance with FAIR data principles (Findable, Accessible, Interoperable, Reusable) and institutional review board (IRB) approvals for biological studies .
- Interdisciplinary Collaboration : Leverage tools like ResearchRabbit or Zotero for literature mapping to identify cross-disciplinary applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
